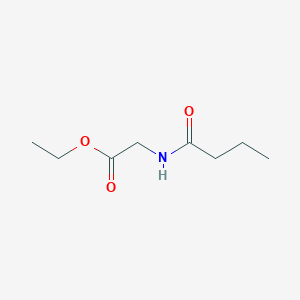

N-butanoylglycine ethyl ester

Description

N-Butanoylglycine ethyl ester (hypothetical structure: ethyl 2-(butanoylamino)acetate) is an ester derivative of glycine where the amino group is substituted with a butanoyl group (CH₃CH₂CH₂CO-) and the carboxylic acid is esterified with ethanol. This compound belongs to the class of N-acylated glycine esters, which are pivotal in organic synthesis and pharmaceutical applications.

Structurally, the butanoyl group introduces a four-carbon aliphatic chain, influencing lipophilicity and solubility compared to aromatic or polar substituents. Such esters are typically synthesized via acylation of glycine ethyl ester using butanoyl chloride or through transesterification reactions, as inferred from methods described for N-benzylglycine ethyl ester . Applications likely span agrochemicals, drug intermediates, and specialty chemicals, leveraging the balance between hydrophobicity and reactivity imparted by the butanoyl moiety.

Propriétés

Numéro CAS |

90205-46-2 |

|---|---|

Formule moléculaire |

C8H15NO3 |

Poids moléculaire |

173.21 g/mol |

Nom IUPAC |

ethyl 2-(butanoylamino)acetate |

InChI |

InChI=1S/C8H15NO3/c1-3-5-7(10)9-6-8(11)12-4-2/h3-6H2,1-2H3,(H,9,10) |

Clé InChI |

DEXXMKJDIKLHEN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCC(=O)OCC |

SMILES canonique |

CCCC(=O)NCC(=O)OCC |

Séquence |

G |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Experimental Data :

-

Base-catalyzed saponification of glycine ethyl esters proceeds at 75–100°C with >90% conversion .

-

Acidic hydrolysis of similar esters (e.g., ethyl acetate) requires reflux in 6M HCl .

Amide Hydrolysis

The butanoyl amide bond is more resistant to hydrolysis but reacts under harsh conditions:

| Condition | Mechanism | Products |

|---|---|---|

| Strong Acid (H₂SO₄, Δ) | Protonation → Nucleophilic attack (H₂O) → Cleavage | Glycine ethyl ester + Butanoic acid |

| Enzymatic (e.g., proteases) | Specific peptide bond cleavage | Glycine + Butanoic acid derivatives |

Limitations : Amide hydrolysis typically requires prolonged heating (e.g., 6–12 hr at 110°C) .

Transesterification

The ethoxy group can be replaced by other alcohols via acid catalysis:

Key Parameters :

Nucleophilic Substitution at the Amide Group

The butanoyl group may undergo substitution with strong nucleophiles:

| Reagent | Conditions | Product |

|---|---|---|

| Benzyl chloride | Pyridine/xylene, 110°C | N-Benzyl-N-butanoylglycine ethyl ester |

| Grignard reagents | Anhydrous THF, 0°C | Tertiary alcohol derivatives |

Mechanistic Note : Amides are poor electrophiles; substitution often requires activating agents (e.g., PCl₅) .

Condensation Reactions

The α-hydrogen adjacent to the ester carbonyl can participate in enolate-mediated reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Alkylation | LDA/THF, alkyl halide | Alkylated N-butanoylglycine ester |

| Aldol Addition | NaOEt, aldehyde/ketone | β-Hydroxy ester derivatives |

Limitation : Steric hindrance from the butanoyl group may reduce reactivity compared to simpler esters .

Biochemical Interactions

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Properties: Lipophilicity: The butanoyl group enhances lipophilicity compared to polar groups (e.g., cyanoethyl) but less than aromatic substituents (benzyl, phenyl). This impacts solubility and membrane permeability in biological systems. Reactivity: The ester group in all compounds is susceptible to hydrolysis, but electron-withdrawing groups (e.g., nitrile in N-cyanoethyl) may accelerate reactivity . Thermal Stability: Aromatic derivatives (N-benzyl, N-phenyl) exhibit higher boiling points (e.g., 277°C for N-benzyl) due to stronger intermolecular forces .

Applications: N-Benzyl and N-Phenyl Derivatives: Widely used in pharmaceuticals (e.g., peptidomimetics) and agrochemicals due to aromatic stability . N-Cyanoethyl Derivatives: Utilized in polymer chemistry for crosslinking or as intermediates in heterocyclic synthesis . N-Butanoylglycine Ethyl Ester (Hypothetical): Potential applications in prodrug design (controlled release via ester hydrolysis) or as surfactants due to balanced hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.